molecular formula C9H8Cl2O B1349304 2,4-Dichlorophenylacetone CAS No. 93457-07-9

2,4-Dichlorophenylacetone

Cat. No. B1349304
CAS RN: 93457-07-9
M. Wt: 203.06 g/mol
InChI Key: ITVVHXZQWSCZBC-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylacetone is an organic compound with the molecular formula C9H8Cl2O . It has a molecular weight of 203.07 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,4-Dichlorophenylacetone involves a reaction in tetrahydrofuran and toluene at temperatures between -78 and 0 degrees Celsius for 0.5 hours . The intermediate product from step A is used in this reaction .


Molecular Structure Analysis

The InChI code for 2,4-Dichlorophenylacetone is 1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 . The ChemSpider ID is 2015858 .

Scientific Research Applications

Application 1: Advanced Oxidation Processes for 2,4-D Degradation

  • Summary of the Application: Advanced Oxidation Processes (AOPs) are used for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), an organochlorine pesticide that has generated public concern due to its toxicity to human health and the environment .
  • Methods of Application: Different AOPs are evaluated and compared for their efficiency in degrading 2,4-D. These include ozonation, photocatalytic, photo-Fenton, and electrochemical processes .
  • Results or Outcomes: The ozonation process (system O3/plasma) showed a high degradation efficiency of 99.8% in 30 minutes. Photocatalytic, photo-Fenton, and electrochemical processes also showed optimal efficiencies of degradation and mineralization .

Application 2: Determination of 2,4-D in Water and Edible Seeds

  • Summary of the Application: A method was developed for the determination of 2,4-D in water and edible seeds samples using a salt-assisted liquid-liquid extraction (SALLE) technique coupled with high-performance liquid chromatography (HPLC) .
  • Methods of Application: The extraction was achieved based on the salting-out phenomenon. Variables affecting the extraction efficiency of 2,4-D, such as the solvent type and its volume, type of salt and its concentration, vortex time, and sample pH, were investigated and optimized .
  • Results or Outcomes: Under the optimized experimental conditions, the calibration curve showed good linearity (r2 > 0.9957) and precision (RSD < 6.5%) in the concentration ranges of 1.0–10,000 ng/mL. The limit of detection (LOD) and limit of quantification (LOQ) were 0.3 and 1.0 ng/mL, respectively. The recoveries were in the range of 82.0–95.0% with RSD values less than 7.2% .

Application 3: Electrochemical Dechlorination

  • Summary of the Application: This study focused on the reductive dechlorination of 2,4-D, a process that is important for reducing the toxicity of waste effluents produced from various industries .
  • Methods of Application: Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes were prepared in situ and used for the reductive dechlorination of 2,4-D .
  • Results or Outcomes: The dechlorination efficiency of 2,4-D was enhanced on Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes even at a low Pd loading (<2 mg cm −2). A synergistic effect was found for 2,4-D dechlorination: H* formation on Ni(OH)2 and dechlorination steps on Pd .

Application 4: Antibacterial, Anticancer, Wound Healing, and Tissue Engineering

  • Summary of the Application: Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .
  • Methods of Application: This review provides an overview of the diverse applications of chitosan and its derivatives in the antibacterial, anticancer, wound healing, and tissue engineering fields .
  • Results or Outcomes: The extensive range of applications for chitosan in pharmaceutical and biomedical sciences is not only highlighted by the comprehensive scope of this review, but it also establishes it as a fundamental component for forthcoming research in biomedicine .

Application 5: Antiproliferative Activities Against Cancer Cell Lines

  • Summary of the Application: A series of 2,4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .
  • Methods of Application: The method involves the synthesis of 2,4-dichlorophenoxyacetamide-chalcones and their evaluation against cancer cell lines .
  • Results or Outcomes: The results of this study are not specified in the search result .

Safety And Hazards

2,4-Dichlorophenylacetone is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

1-(2,4-dichlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVVHXZQWSCZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370125
Record name 2,4-Dichlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenylacetone

CAS RN

93457-07-9
Record name 1-(2,4-Dichlorophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93457-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Li, X Zhang, X Weng, X Zhuang - Zeitschrift für Kristallographie …, 2023 - degruyter.com
C 16 H 11 Cl 2 FN 2 , orthorhombic, Pbca (no. 61), a = 9.6732(3) Å, b = 15.5602(5) Å, c = 19.0881(6) Å, V = 2873.08(16) Å 3 , Z = 8, R gt (F) = 0.0361, wR ref (F 2 ) = 0.0958, T = 193 K. …
Number of citations: 2 www.degruyter.com
S Turanlı, E Nalbat, D Lengerli, K İbiş… - ACS …, 2022 - ACS Publications
The vicinal diaryl heterocyclic framework has been widely used for the development of compounds with significant bioactivities. In this study, a series of diaryl heterocycles were …
Number of citations: 9 pubs.acs.org
CPIOF ITRACONAZOLE - researchgate.net
(57) Abstract: Described herein are methods of inhibiting angiogenesis, and treating or preventing a disease or disorder (or symp-toms thereof) associated with angiogenesis, wherein …
Number of citations: 0 www.researchgate.net

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